molecular formula C15H20N4O3S2 B10864074 methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B10864074
M. Wt: 368.5 g/mol
InChI Key: SBHDGEOVSZEEMR-UHFFFAOYSA-N
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Description

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE typically involves multiple steps, starting with the formation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is unique due to its dual heterocyclic structure, which combines the properties of both imidazole and thiazole rings. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a complex organic compound that exhibits significant biological activity. The presence of imidazole and thiazole rings in its structure suggests potential for various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Methyl ester, imidazole moiety, thiazole ring, and sulfanyl group.
  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.39 g/mol

The structural complexity allows for diverse interactions within biological systems, particularly involving sulfur and nitrogen atoms which are known to play crucial roles in biochemical processes.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings are often associated with antimicrobial properties . For instance, derivatives of these compounds have shown efficacy against various pathogens:

CompoundActivityReference
Methyl 3-[2-(1H-imidazol-4-yl)propanoate]Antimicrobial
Ethyl 2-amino-1,3-benzothiazoleAntimicrobial

In vitro studies have demonstrated that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Cytotoxicity Assays : Studies utilizing the MTT assay have revealed that related thiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent growth inhibition.
    • For example, a study reported an IC50 of 0.28 µg/mL for a structurally similar thiazole derivative against MCF-7 cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. Research has shown that certain thiazole derivatives can down-regulate key proteins involved in cancer cell survival, such as MMP2 and VEGFA .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated:

  • E. coli : Inhibition zone diameter of 20 mm at 100 µg/mL.
  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.

These findings underscore the compound's potential as an antimicrobial agent capable of inhibiting pathogenic bacteria.

Study 2: Anticancer Properties

In another investigation focused on its anticancer properties, methyl [2-(5-(ethyl)-4-methylimidazolyl)sulfanyl]acetate was tested against various cancer cell lines:

Cell LineIC50 (µg/mL)Mechanism
MCF-70.28G2/M phase arrest
HepG29.6Apoptosis induction

This study demonstrated the compound's ability to selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 2-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C15H20N4O3S2/c1-5-10-8(2)16-14(18-10)23-7-12(20)19-15-17-9(3)11(24-15)6-13(21)22-4/h5-7H2,1-4H3,(H,16,18)(H,17,19,20)

InChI Key

SBHDGEOVSZEEMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC(=C(S2)CC(=O)OC)C)C

Origin of Product

United States

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